N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester
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Overview
Description
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester is a chemical compound with a molecular formula of C25H30N2O3 and a molecular weight of 406.52 g/mol . This compound is known for its role as an intermediate in the synthesis of angiotensin II type 1 receptor antagonists, which are used in the treatment of hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized by treating phenylmagnesium bromide with copper (II) salts or through the Gomberg–Bachmann reaction, where aniline is treated with NaNO2 and dilute HCl at 5°C to yield benzene diazonium chloride, which is then reacted with benzene.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide anion.
Coupling with Valine: The biphenyl-cyano intermediate is then coupled with valine through an amide bond formation.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Cyanide anion (CN-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways related to hypertension.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester involves its role as an angiotensin II type 1 receptor antagonist. It binds to the angiotensin II receptor, preventing the binding of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure . The molecular targets include the angiotensin II type 1 receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist with a similar biphenyl structure.
Losartan: Shares the biphenyl moiety and is used for similar therapeutic purposes.
Irbesartan: Contains a biphenyl-tetrazole structure and is used in the treatment of hypertension.
Uniqueness
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester is unique due to its specific esterification and the presence of the cyano group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other angiotensin II receptor antagonists .
Properties
Molecular Formula |
C25H30N2O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl (2R)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate |
InChI |
InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3/t24-/m1/s1 |
InChI Key |
SUQNCOFVJNHEKQ-XMMPIXPASA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@H](C(C)C)C(=O)OC |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC |
Origin of Product |
United States |
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